6-(2,3,4-Trifluoro-phenoxy)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H12F3NO and a molecular weight of 243.23 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a hexanenitrile chain, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxyhexanenitriles.
Reduction: 6-(2,3,4-Trifluoro-phenoxy)hexylamine.
Oxidation: Oxidized derivatives of the phenoxy group.
Scientific Research Applications
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its trifluorophenoxy group may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3,4-Difluoro-phenoxy)hexanenitrile
- 6-(2,4,5-Trifluoro-phenoxy)hexanenitrile
- 6-(2,3,5-Trifluoro-phenoxy)hexanenitrile
Uniqueness
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the trifluoro groups on the phenoxy ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
6-(2,3,4-trifluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILBIBKMCVIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCCC#N)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.